

6-Hydroxymethylpterin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 6-Hydroxymethylpterin

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Foreword: Unveiling the Significance of a Key Biological Intermediate

In the intricate landscape of cellular metabolism and disease, certain molecules, though not always in the spotlight, play pivotal roles that are fundamental to life and pathological processes. **6-Hydroxymethylpterin** is one such molecule. As a crucial intermediate in the de novo biosynthesis of folates, it stands at a metabolic crossroads, influencing processes from DNA synthesis to single-carbon metabolism.^{[1][2]} For researchers in oncology, infectious diseases, and metabolic disorders, a deep understanding of this pteridine derivative is not merely academic; it is essential for the rational design of novel therapeutics and diagnostic tools. This guide provides an in-depth technical exploration of **6-hydroxymethylpterin**, moving beyond a superficial overview to deliver actionable insights and methodologies for the discerning scientist.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical characteristics is the bedrock of its application in research and development. **6-Hydroxymethylpterin**, a pterin derivative, possesses a unique set of properties that dictate its behavior in biological and experimental systems.

Chemical Structure and Nomenclature

6-Hydroxymethylpterin is a heterocyclic compound featuring a pteridine core, which is a fused pyrimidine and pyrazine ring system. The defining feature is a hydroxymethyl group at the 6-position of this core.

- IUPAC Name: 2-amino-6-(hydroxymethyl)-1H-pteridin-4-one[3]
- CAS Number: 712-29-8[3]
- Molecular Formula: C₇H₇N₅O₂[3]
- Molecular Weight: 193.16 g/mol [3]
- SMILES: NC1=NC(=O)c2nc(CO)cnc2N1[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of **6-hydroxymethylpterin**, which are critical for its handling, formulation, and analytical characterization.

Property	Value	Source(s)
Melting Point	>300 °C	General pteridine characteristic
Solubility	Sparingly soluble in water. Soluble in aqueous acidic and basic solutions.	[4]
pKa	Pteridines typically have both acidic and basic pKa values due to the amino and lactam groups. Specific experimental values for 6-hydroxymethylpterin are not readily available in the literature, but are expected to be in the ranges of 2-3 for the basic function and 8-9 for the acidic function.	General pteridine chemistry
Appearance	Light yellow to yellow crystalline powder	[5]

Spectroscopic Profile

The spectroscopic signature of **6-hydroxymethylpterin** is fundamental for its identification and quantification.

- **UV-Vis Spectroscopy:** In aqueous solutions, pteridines typically exhibit multiple absorption maxima. For **6-hydroxymethylpterin**, characteristic absorption peaks are expected in the range of 250-280 nm and 350-370 nm, with the exact maxima and molar absorptivity being pH-dependent.[1][6]
- **¹H NMR Spectroscopy:** The proton NMR spectrum of **6-hydroxymethylpterin** in a suitable deuterated solvent (e.g., D₂O with acid or base) would show characteristic signals for the aromatic proton on the pyrazine ring, the methylene protons of the hydroxymethyl group, and exchangeable protons from the amino and lactam groups.[6][7]

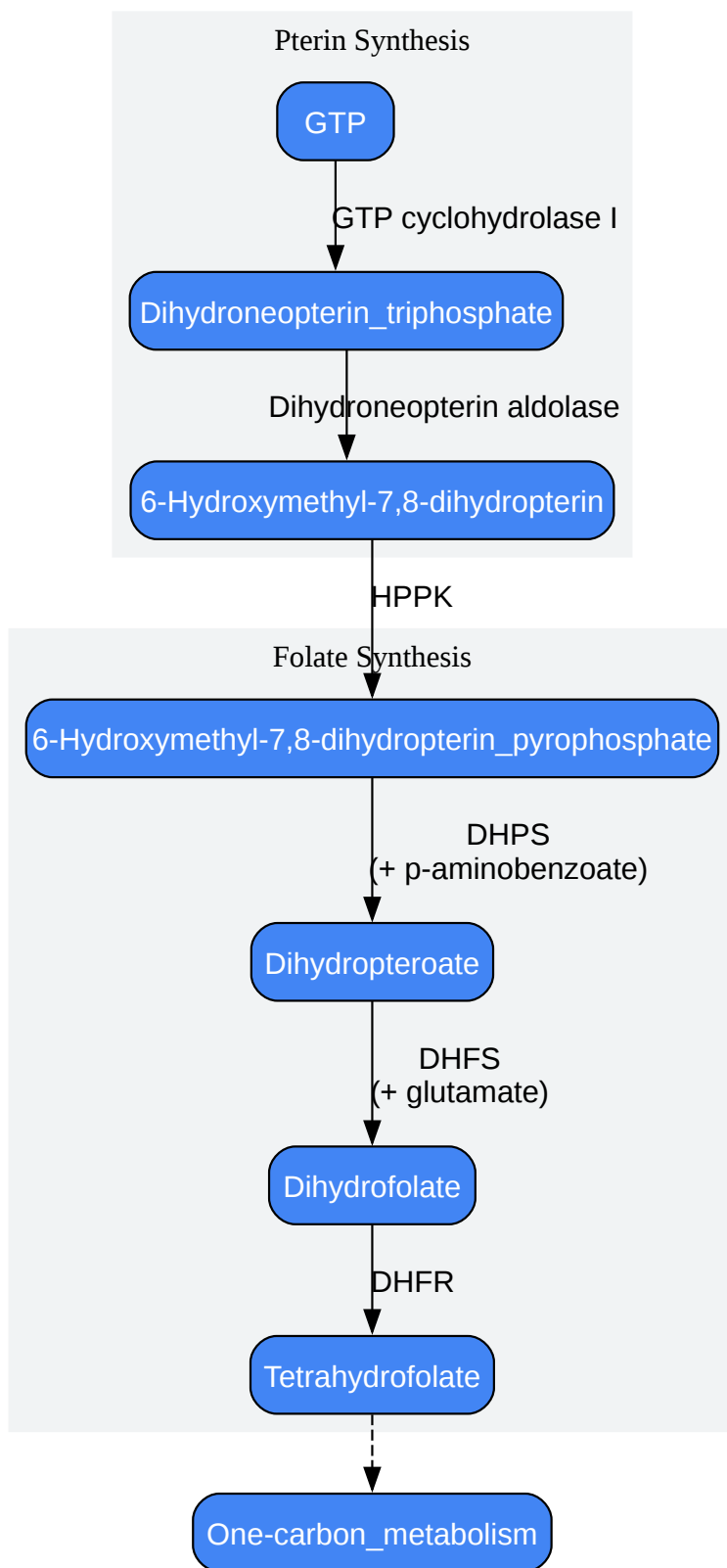
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon skeleton of the molecule, with distinct signals for the carbons in the pteridine ring system and the hydroxymethyl group.[8]
- Mass Spectrometry: The mass spectrum of **6-hydroxymethylpterin** will show a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide structural confirmation, with characteristic losses of the hydroxymethyl group and fragments from the pteridine ring.[9][10]

Synthesis and Purification: A Validated Laboratory Protocol

The availability of high-purity **6-hydroxymethylpterin** is crucial for reliable experimental outcomes. The following protocol details a well-established method for its synthesis via the reduction of 6-formylpterin, a self-validating system that ensures a high-quality final product.

Synthesis Workflow

The synthesis involves the selective reduction of the aldehyde group of 6-formylpterin to a hydroxymethyl group using sodium borohydride (NaBH₄). The pH control during the reaction is critical to prevent over-reduction of the pteridine ring.





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